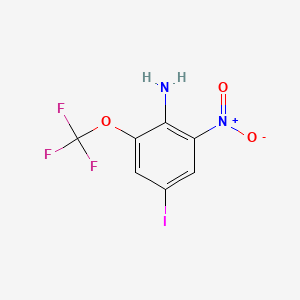

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline

Descripción

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is a substituted aniline derivative featuring three distinct functional groups:

- Iodo at position 4 (electron-withdrawing, facilitates cross-coupling reactions).

- Nitro at position 2 (strongly electron-withdrawing, directs further substitution meta).

- Trifluoromethoxy at position 6 (moderately electron-withdrawing, enhances metabolic stability in pharmaceuticals).

This compound is likely used as a synthetic intermediate in medicinal chemistry or agrochemical research due to its reactive iodine and nitro groups, which allow for further functionalization.

Propiedades

Fórmula molecular |

C7H4F3IN2O3 |

|---|---|

Peso molecular |

348.02 g/mol |

Nombre IUPAC |

4-iodo-2-nitro-6-(trifluoromethoxy)aniline |

InChI |

InChI=1S/C7H4F3IN2O3/c8-7(9,10)16-5-2-3(11)1-4(6(5)12)13(14)15/h1-2H,12H2 |

Clave InChI |

AANCLRWVJAFNBW-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)I |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline typically involves multiple steps:

Nitration: The starting material, 4-iodoaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

Purification: The final product is purified using recrystallization or column chromatography to obtain 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline in high purity

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The iodine atom can be substituted with other nucleophiles, such as cyanide or thiol groups, under appropriate conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Substituting Agents: Sodium cyanide, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 4-Iodo-2-amino-6-(trifluoromethoxy)aniline.

Substitution: 4-Cyano-2-nitro-6-(trifluoromethoxy)aniline.

Oxidation: Quinone derivatives of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline.

Aplicaciones Científicas De Investigación

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations

Trifluoromethoxy vs. Trifluoromethyl

Halogen Replacement (Iodo vs. Bromo/Chloro)

Positional Isomerism

- 4-(Trifluoromethoxy)aniline (CAS 461-82-5): Simplest analog lacking iodine and nitro groups.

- Reactivity: Primarily used in coupling reactions (e.g., Ullmann or Buchwald-Hartwig), but absence of nitro/trifluoromethoxy reduces versatility.

Physicochemical Properties

*Calculated based on formula C₇H₄F₃INO₃.

Actividad Biológica

4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a complex structure characterized by the presence of iodine, nitro, and trifluoromethoxy substituents on an aniline core, which enhances its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is . The unique combination of substituents contributes to its lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.02 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Functional Groups | Iodine, Nitro, Trifluoromethoxy |

The biological activity of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Antimicrobial Properties

Research indicates that 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting microbial growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Potential

In addition to its antimicrobial activity, this compound has been investigated for potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. The trifluoromethoxy group is believed to play a role in enhancing the compound's cytotoxicity against specific cancer cell lines.

Case Studies and Research Findings

Several studies have focused on the biological activity of 4-Iodo-2-nitro-6-(trifluoromethoxy)aniline:

-

Antimicrobial Efficacy : A study evaluated the compound against Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) value indicative of strong antibacterial activity.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 30 Pseudomonas aeruginosa 25 - Cytotoxicity Assays : In vitro assays were conducted on various cancer cell lines (e.g., HeLa, MCF-7), where the compound exhibited IC50 values ranging from 10 to 20 µM, indicating significant cytotoxic effects.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound may induce reactive oxygen species (ROS) production, leading to oxidative stress-mediated cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.